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Introduction
Hm1a, a peptide toxin isolated from the venom of the Togo starburst tarantula (Heteroscodra

maculata), has emerged as a valuable pharmacological tool for studying voltage-gated sodium

channels (NaV).[1][2][3] It exhibits high potency and selectivity for the NaV1.1 subtype, making

it an excellent probe for elucidating the physiological and pathological roles of this specific

channel.[1][2][4] This document provides detailed application notes and protocols for the use of

Hm1a in patch-clamp electrophysiology studies to characterize its effects on NaV channels.

Hm1a primarily acts as a gating modifier of NaV channels.[3] Its principal mechanism of action

involves the inhibition of both fast and slow inactivation processes, leading to a persistent

sodium current and increased channel availability during high-frequency stimulation.[1][2][5][6]

This effect is mediated by its binding to the voltage sensor of domain IV (VSDIV) of the NaV

channel alpha subunit.[2][6] The unique selectivity of Hm1a for NaV1.1 provides a significant

advantage in distinguishing its contribution from other co-expressed NaV subtypes.

Quantitative Data Summary
The following table summarizes the reported effects of Hm1a on various voltage-gated sodium

channel subtypes, providing a clear comparison of its selectivity.
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Channel Subtype Reported Effect EC50 / IC50 Reference

hNaV1.1
Potent inhibition of

inactivation
38 ± 6 nM [2][3][4]

hNaV1.2
Weaker inhibition of

inactivation
236 nM [3]

hNaV1.3
Weaker inhibition of

inactivation
220 nM [3]

hNaV1.4 No significant effect > 1 µM [3][4]

hNaV1.5 No significant effect > 1 µM [3]

hNaV1.6 No significant effect > 1 µM [3][4]

hNaV1.7 No significant effect > 1 µM [3][4]

hNaV1.8 No significant effect > 1 µM [3][4]

Experimental Protocols
Cell Preparation
These protocols are adaptable for various cell types expressing NaV channels, including

primary neurons (e.g., dorsal root ganglion or trigeminal ganglion neurons), or heterologous

expression systems like HEK293 or CHO cells stably expressing the NaV channel subtype of

interest.[4]

Primary Neuron Culture: Dissect ganglia from embryonic or neonatal rodents and dissociate

neurons using enzymatic digestion (e.g., with collagenase and dispase) followed by

mechanical trituration. Plate neurons on coated coverslips (e.g., with poly-D-lysine and

laminin) and culture in appropriate media for 24-48 hours before recording.

Transfected Cell Lines: Culture cells in standard growth medium. For electrophysiological

recordings, passage cells onto glass coverslips 24 hours prior to the experiment to achieve

50-70% confluency.
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External Solution (in mM):

140 NaCl

3 KCl

2 CaCl2

1 MgCl2

10 HEPES

10 Glucose

Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

Internal Solution (in mM):

140 CsF

10 NaCl

1 EGTA

10 HEPES

Adjust pH to 7.3 with CsOH and osmolarity to ~300 mOsm with sucrose.

Hm1a Toxin Preparation:

Reconstitute synthetic Hm1a in the external solution to create a high-concentration stock

solution (e.g., 100 µM).

Store aliquots at -20°C or below.

On the day of the experiment, dilute the stock solution to the desired final concentrations in

the external solution. It is recommended to use fatty acid-free bovine serum albumin

(fafBSA) at 0.1% in the final dilution to prevent the peptide from sticking to perfusion tubing.

[5]
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Whole-Cell Patch-Clamp Recording
Equipment:

Inverted microscope

Micromanipulators

Patch-clamp amplifier

Data acquisition system and software

Perfusion system

Procedure:

Place the coverslip with cells in the recording chamber on the microscope stage and perfuse

with the external solution.

Pull patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled

with the internal solution.

Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ) using gentle

suction.

Rupture the cell membrane to achieve the whole-cell configuration.

Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocols.

Voltage-Clamp Protocols
The following protocols are designed to characterize the effects of Hm1a on NaV channel

gating properties.

a) Protocol to Measure Effect on Current Amplitude and Inactivation:

Holding Potential (Vh): -90 mV to -120 mV to ensure channels are in a resting state.[4][5]
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Test Pulse: Depolarize to a potential between -30 mV and 0 mV for 50-100 ms to elicit a

robust sodium current.[4]

Procedure:

Record baseline currents in the external solution.

Apply Hm1a at the desired concentration through the perfusion system.

After a stable effect is reached (typically 2-5 minutes), record the currents in the presence

of the toxin.

Observe for an increase in the sustained component of the current and a slowing of the

inactivation kinetics.

b) Protocol for Steady-State Fast Inactivation:

Holding Potential (Vh): -120 mV.

Conditioning Pulses: Apply a series of 500 ms pre-pulses ranging from -140 mV to -20 mV in

10 mV increments.

Test Pulse: Immediately following each conditioning pulse, apply a 20 ms test pulse to 0 mV

to measure the fraction of available channels.

Analysis: Normalize the peak current during the test pulse to the maximum current and plot

against the conditioning pulse potential. Fit the data with a Boltzmann function to determine

the half-inactivation voltage (V1/2) and the slope factor (k).

c) Protocol for Recovery from Inactivation:

Holding Potential (Vh): -100 mV.

Inactivating Pulse: A depolarizing pulse to 0 mV for 100 ms to inactivate the channels.

Recovery Interval: Return to the holding potential for a variable duration (from 1 ms to

several seconds).
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Test Pulse: A second pulse to 0 mV to assess the fraction of recovered channels.

Analysis: Plot the normalized peak current of the test pulse against the recovery interval

duration and fit with an exponential function to determine the time constant of recovery.
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Caption: Mechanism of Hm1a action on NaV1.1 channels.

Experimental Workflow for Patch-Clamp Studies
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Caption: Workflow for Hm1a patch-clamp experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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